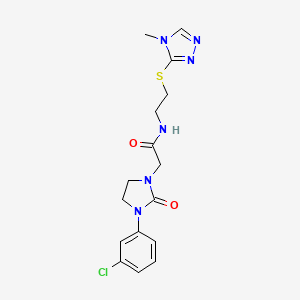

![molecular formula C19H23ClFN5O2S B2893038 N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1351590-52-7](/img/structure/B2893038.png)

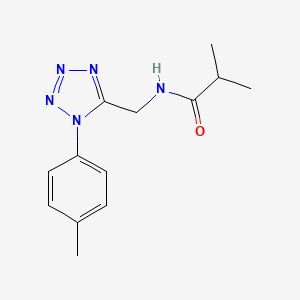

N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The presence of the benzothiazole moiety in the compound suggests potential efficacy against Mycobacterium tuberculosis . Recent research has shown that new benzothiazole-based compounds exhibit significant in vitro and in vivo activity against this pathogen . The compound’s inhibitory concentrations are often compared with standard reference drugs, indicating its potential as a novel anti-tubercular agent.

Antibacterial Properties

The structural analogs of the compound have demonstrated antibacterial activity. The benzothiazole ring, when combined with other substituents, has been found to be effective against various bacterial strains, including Bacillus cereus , Bacillus subtilis , and Escherichia coli . This suggests that our compound could be explored for its antibacterial efficacy, potentially leading to the development of new antibiotics.

Antifungal Applications

Similar to its antibacterial properties, benzothiazole derivatives also show promise in antifungal applications. They have been reported to be active against fungal strains like Aspergillus niger , Fusarium oxysporum , and Rhizopus oryzae . This indicates that the compound could be used in the treatment of fungal infections, subject to further research and development.

Anti-Inflammatory Potential

Compounds containing benzothiazole have been associated with anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound’s ability to modulate inflammatory responses could be harnessed in the treatment of conditions such as arthritis and other inflammatory disorders .

Anticancer Research

The benzothiazole core structure is a common feature in many anticancer agents. Its incorporation into various molecular frameworks has led to the development of compounds with potential antitumor activity. The compound could be investigated for its ability to inhibit cancer cell growth and proliferation .

Antidiabetic Activity

Thiazole derivatives have been identified as potential antidiabetic agents. Their ability to interact with biological targets relevant to diabetes management makes them interesting candidates for further study. The compound could be evaluated for its efficacy in regulating blood sugar levels and treating diabetes .

Antiviral Effects

The ongoing search for new antiviral compounds has included benzothiazole derivatives due to their broad-spectrum activity. The compound could be assessed for its effectiveness against various viruses, contributing to the development of new antiviral therapies .

Antioxidant Properties

Benzothiazole compounds have also been recognized for their antioxidant properties. Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. The compound’s potential as an antioxidant could be explored to develop treatments for conditions caused by oxidative damage .

Mechanism of Action

Target of Action

Compounds with similar benzothiazole structures have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

For instance, some benzothiazole derivatives have shown anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .

Biochemical Pathways

It’s worth noting that the anti-inflammatory activity of some benzothiazole derivatives is mediated chiefly through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

One compound with a similar structure was reported to be orally bioavailable , suggesting that this compound might also have good oral bioavailability.

Result of Action

Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis .

Action Environment

It’s worth noting that the synthesis and activity of similar compounds can be influenced by various factors, including synthetic pathways and the presence of different substituents .

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2S.ClH/c1-13-12-23(2)22-17(13)18(26)25(6-5-24-7-9-27-10-8-24)19-21-15-4-3-14(20)11-16(15)28-19;/h3-4,11-12H,5-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBPRVJONLRSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)

![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)

![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)